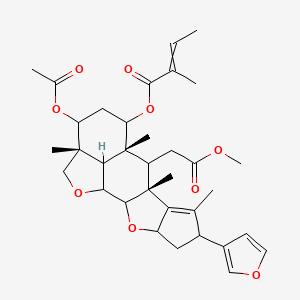
Margosan-O; Azadriactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salannin is a tetranortriterpenoid compound isolated from the seeds of the neem tree (Azadirachta indica) It is one of the many bioactive compounds found in neem, known for its insecticidal and antifeedant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Salannin can be extracted from neem seeds using various extraction techniques. One common method involves the use of solvents such as ethanol or methanol to extract the compound from the seed kernels. The extract is then subjected to chromatographic techniques to isolate and purify salannin .
Industrial Production Methods: Industrial production of salannin typically involves large-scale extraction from neem seeds. The seeds are first cleaned and dried, then ground into a fine powder. The powder is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain pure salannin .
Análisis De Reacciones Químicas
Types of Reactions: Salannin undergoes various chemical reactions, including photolysis, oxidation, and cycloaddition reactions.
Common Reagents and Conditions:
Major Products:
Photolysis Products: Δ17-isosalanninolide, isosalanninolide, and salanninolide.
Oxidation Products: Various peroxide intermediates.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Salannin exerts its effects primarily through its interaction with insect hormonal pathways. It acts as an insect growth regulator by inhibiting the synthesis of ecdysteroids and juvenile hormones, which are crucial for insect development and reproduction . This disruption leads to prolonged larval stages, reduced pupal weight, and increased mortality in insects .
Comparación Con Compuestos Similares
Azadirachtin: Known for its potent insecticidal properties, azadirachtin is more widely studied and used compared to salannin.
Nimbin: Exhibits anti-inflammatory and antimicrobial activities, similar to salannin.
Gedunin: Known for its antimalarial and antifungal properties.
Uniqueness of Salannin: While salannin shares some biological activities with these compounds, its unique chemical structure and specific mode of action make it a valuable addition to the arsenal of natural bioactive compounds. Its ability to disrupt insect hormonal pathways sets it apart from other neem-derived compounds .
Propiedades
Fórmula molecular |
C34H44O9 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
[(9R,11R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/t21?,22?,23?,24?,25?,28?,29?,30?,32-,33+,34-/m1/s1 |
Clave InChI |
CJHBVBNPNXOWBA-GFFATCCTSA-N |
SMILES isomérico |
CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C([C@]4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


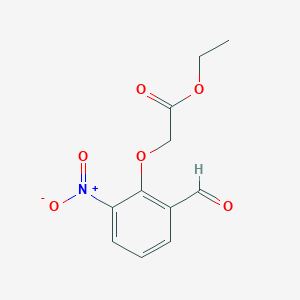
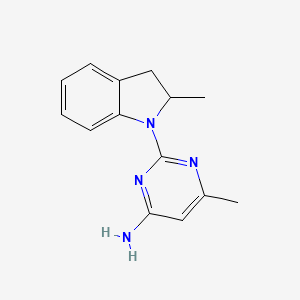
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14795949.png)
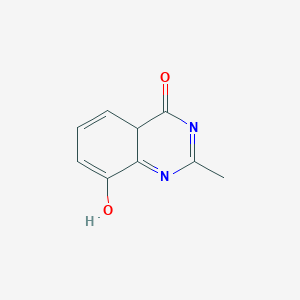
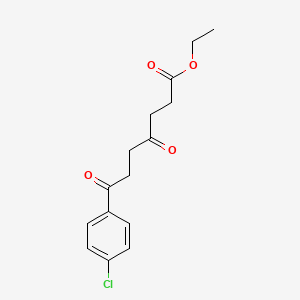
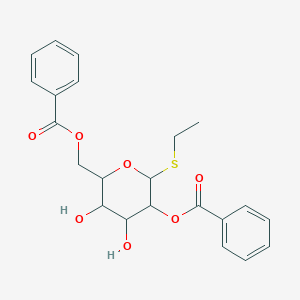
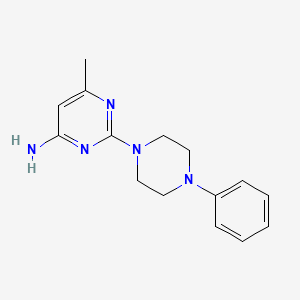
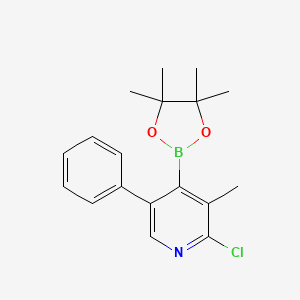
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
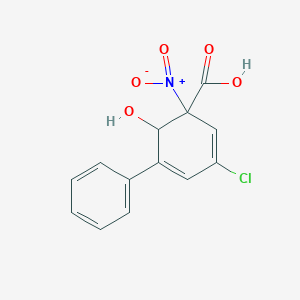
![5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B14796000.png)
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)
